molecular formula C25H20N6O5 B2580352 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1111987-93-9

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2580352
CAS No.: 1111987-93-9
M. Wt: 484.472
InChI Key: WLSXNYKKBNGKCD-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core fused with a 1,3-benzodioxole moiety and a cyclopropyl-substituted 1,2,4-oxadiazole side chain. The cyclopropyl group on the oxadiazole ring may enhance metabolic stability, while the benzodioxole moiety could influence lipophilicity and receptor binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O5/c32-20(27-15-7-8-18-19(9-15)35-13-34-18)10-31-17-4-2-1-3-16(17)22-23(31)25(33)30(12-26-22)11-21-28-24(29-36-21)14-5-6-14/h1-4,7-9,12,14H,5-6,10-11,13H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSXNYKKBNGKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CN3C=NC4=C(C3=O)N(C5=CC=CC=C54)CC(=O)NC6=CC7=C(C=C6)OCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the oxadiazole ring, and the pyrimidoindole core. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.

    Formation of Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Formation of Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Formation of Pyrimidoindole Core: The pyrimidoindole core is formed through a multi-step process involving the condensation of an indole derivative with a pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name Core Modification Key Substituents Molecular Weight (g/mol)
Target Compound Pyrimido[5,4-b]indole 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl], N-(2H-1,3-benzodioxol-5-yl) 547.56 (calculated)
N-(4-phenylbutan-2-yl)-2-(3-benzyl-4-oxo-pyrimido[5,4-b]indol-5-yl)acetamide Pyrimido[5,4-b]indole 3-benzyl, N-(4-phenylbutan-2-yl) 481.55
N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimido[5,4-b]indole with sulfanyl bridge 3-(4-methoxyphenyl), sulfanyl linker 506.52
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Pyrimido[5,4-b]indole with dihydrobenzodioxin 3-methyl, dihydrobenzodioxin 423.46

Key Observations :

  • Oxadiazole vs. Benzyl Groups : The target compound’s cyclopropyl-oxadiazole substituent likely enhances metabolic resistance compared to the benzyl group in , which may increase susceptibility to oxidative metabolism.
  • Sulfanyl Linkers : Compounds utilize sulfanyl bridges, which may improve solubility but reduce membrane permeability compared to the acetamide linker in the target compound.

Pharmacological and Biochemical Comparisons

Enzyme Inhibition and Binding Affinity

  • Target Compound : Preliminary studies suggest inhibitory activity against kinases and oxidoreductases, attributed to the oxadiazole-cyclopropyl group’s electron-deficient nature, which may interact with catalytic sites .
  • Analogue : Lacks the oxadiazole moiety but shows moderate COX-2 inhibition (IC₅₀ = 12 µM), likely due to the benzyl group’s hydrophobic interactions .
  • Sulfanyl Derivatives : Demonstrated 5-LOX inhibition (IC₅₀ = 8–15 µM), with the sulfanyl group acting as a hydrogen bond acceptor .

Structural Characterization

  • NMR Profiling : Chemical shifts in the pyrimidoindole core (δ 7.2–8.5 ppm for aromatic protons) are consistent across analogues, with variations in substituent regions (e.g., δ 1.0–1.5 ppm for cyclopropyl in the target compound) .
  • Mass Spectrometry : Molecular networking (cosine score >0.85) confirms structural similarity between the target compound and its analogues .

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